molecular formula C30H25N3O4S B2364260 N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide CAS No. 533865-58-6

N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide

Cat. No. B2364260
CAS RN: 533865-58-6
M. Wt: 523.61
InChI Key: HZWPKJPLVDKLJW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a thioether group (-S-), an indole group, and a benzo[d][1,3]dioxol-5-yl group. The presence of these groups suggests that this compound could have interesting chemical properties and could potentially be used in a variety of applications, such as in the development of pharmaceuticals or materials .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or acyl chloride. The thioether group could be introduced through a nucleophilic substitution reaction with a suitable alkyl halide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the aromatic indole and naphthalene rings suggests that the compound could have significant π-conjugation, which could affect its electronic properties .


Chemical Reactions Analysis

The types of chemical reactions that this compound could undergo would depend on its functional groups. For example, the amide group could undergo hydrolysis in acidic or basic conditions to yield a carboxylic acid and an amine. The thioether group could be oxidized to a sulfoxide or sulfone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Cognitive and Neuroprotective Activities

  • A study by Ono et al. (1995) explored derivatives of bicyclic arenes, including a compound similar to the requested chemical, for their potential antiamnestic (AA) and antihypoxic (AH) activities. This research highlighted their use in reversing amnesia and protecting against hypoxia in mice models (Ono et al., 1995).

Antimicrobial and Anti-proliferative Properties

  • Mansour et al. (2020) investigated thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety. These compounds, structurally related to the requested chemical, showed significant antimicrobial and antiproliferative activities (Mansour et al., 2020).

Antioxidant and Neuroprotective Effects

  • Pachón-Angona et al. (2019) synthesized compounds including a benzo[1,3]dioxole moiety for their antioxidant properties and ability to activate the Nrf2 signaling pathway. These findings are relevant for neurodegenerative diseases like Alzheimer's (Pachón-Angona et al., 2019).

Anticancer Potential

  • Mansour et al. (2021) synthesized pyridine-3-carbonitrile derivatives with a benzo[1,3]dioxol moiety, demonstrating potent anticancer effects, especially against breast cancer cell lines (Mansour et al., 2021).

Photochemical and Polymerization Applications

  • Kumbaraci et al. (2012) explored a 1,3-benzodioxole derivative of naphthodioxinone for its role as a photoinitiator in free radical polymerization, indicating potential applications in material science (Kumbaraci et al., 2012).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibitVEGFR1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target through the formation of covalent bonds, leading to the inhibition of the target’s function .

Biochemical Pathways

The compound’s interaction with its target could potentially affect the VEGF signaling pathway . This pathway is critical for angiogenesis, the process by which new blood vessels form from pre-existing vessels. Inhibition of this pathway could lead to decreased angiogenesis, which could have implications in conditions such as cancer, where angiogenesis plays a key role in tumor growth and metastasis.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound indeed inhibits VEGFR1, it could potentially lead to decreased angiogenesis . This could result in reduced nutrient supply to cells, particularly cancer cells, thereby inhibiting their growth and proliferation.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would need to be assessed through laboratory testing and risk assessment .

Future Directions

The future directions for research on this compound could include exploring its potential applications, optimizing its synthesis, and investigating its mechanism of action. This could involve both experimental work and computational modeling .

properties

IUPAC Name

N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25N3O4S/c34-29(32-23-11-12-26-27(16-23)37-19-36-26)18-38-28-17-33(25-8-4-3-7-24(25)28)14-13-31-30(35)22-10-9-20-5-1-2-6-21(20)15-22/h1-12,15-17H,13-14,18-19H2,(H,31,35)(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWPKJPLVDKLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC6=CC=CC=C6C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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